Product packaging for Calcium tetracosanoate(Cat. No.:CAS No. 71247-67-1)

Calcium tetracosanoate

Cat. No.: B12642413
CAS No.: 71247-67-1
M. Wt: 775.3 g/mol
InChI Key: YOZFTYACGFBXEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium tetracosanoate (CAS 71247-67-1), also known as calcium lignocerate, is a metal soap formed from lignoceric acid (a C24 saturated fatty acid) and calcium. Its molecular formula is C₂₄H₄₈O₂·¹/₂Ca, corresponding to a molecular weight of 775.34 g·mol⁻¹ . This compound is of significant interest in the field of cultural heritage science. It is recognized as a type of fatty acid metal salt (FAMS) that can form in aged oil paintings and archaeological materials . These metal soaps are the product of a reaction between free fatty acids—released from the breakdown of lipid-containing organic remains or oil binders—and metal ions from pigments or environmental contexts . The study of these compounds, often via infrared spectroscopy, provides valuable insights into the chemical deterioration processes of artistic and archaeological objects, helping to elucidate their conservation condition and prehistory . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H94CaO4 B12642413 Calcium tetracosanoate CAS No. 71247-67-1

Properties

CAS No.

71247-67-1

Molecular Formula

C48H94CaO4

Molecular Weight

775.3 g/mol

IUPAC Name

calcium;tetracosanoate

InChI

InChI=1S/2C24H48O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

YOZFTYACGFBXEV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Chemical and Physical Properties

Calcium tetracosanoate (B1234217) is chemically identified by the IUPAC name calcium bis(tetracosanoate) nih.gov. Its molecular formula is C48H94CaO4, and it has a molecular weight of approximately 775.3 g/mol nih.gov. This compound is also known by several synonyms, including calcium lignocerate and calcium ditetracosanoate nih.gov.

Table 1: Chemical Identifiers and Computed Properties of Calcium Tetracosanoate

Property Value
IUPAC Name calcium bis(tetracosanoate) nih.gov
Molecular Formula C48H94CaO4 nih.gov
Molecular Weight 775.3 g/mol nih.gov
CAS Number 71247-67-1 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 42 nih.gov

| Topological Polar Surface Area | 80.3 Ų nih.gov |

The infrared (IR) spectrum of this compound provides key information about its molecular structure. A notable feature in the IR spectrum is the presence of strong absorption bands corresponding to the carboxylate group (COO-). The antisymmetric stretching vibration of the carboxylate is observed around 1573 and 1538 cm⁻¹, while the symmetric stretching vibration appears at approximately 1465, 1432, and 1418 cm⁻¹ researchgate.net. Additionally, the C-H stretching vibrations from the long hydrocarbon chains are prominent in the region of 2955, 2917, 2873, and 2850 cm⁻¹ researchgate.net.

Detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are not widely documented. For the parent compound, tetracosanoic acid, 1H-NMR and 13C-NMR spectra show characteristic signals for the carboxylic acid proton and the long aliphatic chain hmdb.ca. Mass spectrometry of tetracosanoic acid reveals a molecular ion peak corresponding to its molecular weight nist.gov. It is expected that the spectral data for the calcium salt would reflect the replacement of the acidic proton with a calcium ion and the corresponding changes in the electronic environment of the carboxylate group.

Natural Occurrence and Biosynthesis

While direct evidence for the widespread natural occurrence of calcium tetracosanoate (B1234217) is limited, its constituent components, tetracosanoic acid and calcium, are ubiquitous in nature. Tetracosanoic acid, also known as lignoceric acid, is a very long-chain saturated fatty acid found in various natural sources nih.gov. It is present in wood tar, certain cerebrosides, and as a minor component of most natural fats wikipedia.orgnih.gov. For instance, peanut oil contains small quantities of lignoceric acid, typically ranging from 1.1% to 2.2% wikipedia.org.

Calcium is the fifth most abundant element in the Earth's crust and is essential for all living organisms thermopedia.com. It is a key component of bones, teeth, shells, and leaves thermopedia.comhealthline.com. Given the presence of tetracosanoic acid in plant and animal tissues and the high biological abundance of calcium, it is plausible that calcium tetracosanoate can form in vivo, although it is not as commonly reported as other calcium salts like calcium oxalate.

The biosynthesis of this compound is a two-step process involving the synthesis of tetracosanoic acid followed by its reaction with calcium ions. Tetracosanoic acid is synthesized through the fatty acid elongation system present in the endoplasmic reticulum of cells. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acid chain.

Once tetracosanoic acid is synthesized, it can react with available calcium ions (Ca²⁺) to form this compound. This is a simple acid-base reaction where two molecules of the carboxylic acid donate a proton and bind to a single calcium ion.

Synthesis and Industrial Production

In a laboratory setting, calcium tetracosanoate (B1234217) can be synthesized through several straightforward methods. A common approach is the reaction of tetracosanoic acid with a suitable calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO). The reaction is typically carried out in a non-aqueous solvent in which the fatty acid is soluble.

Another method involves a precipitation reaction, also known as a double decomposition reaction. In this process, a water-soluble salt of tetracosanoic acid, such as sodium tetracosanoate, is reacted with a water-soluble calcium salt, like calcium chloride (CaCl₂). The relatively insoluble calcium tetracosanoate then precipitates out of the solution and can be collected by filtration. A similar principle is used in the synthesis of other calcium carboxylates, such as calcium n-octoate from n-octanoic acid and calcium carbonate youtube.com.

The industrial production of this compound is not as widespread as that of other metallic soaps. However, should there be a demand, the production methods would likely be scaled-up versions of the laboratory syntheses. The choice of raw materials would depend on cost and availability, with industrial-grade tetracosanoic acid and a low-cost calcium source like lime (calcium oxide) or limestone (calcium carbonate) being probable candidates. The reaction of fatty acids with calcium oxide is a known industrial process for producing calcium soaps for various applications, such as in animal feed matec-conferences.orgmatec-conferences.org.

Role and Presence in Complex Chemical Systems

The use of heterogeneous catalysts is a significant area of research in the production of biodiesel, a renewable fuel derived from vegetable oils and animal fats. Calcium oxide (CaO) is an attractive catalyst for the transesterification of triglycerides to fatty acid methyl esters (FAME), the main components of biodiesel, due to its high basicity, low cost, and availability from natural sources like seashells and eggshells mdpi.commdpi.comacademie-sciences.fr.

However, a known consequence of using CaO as a catalyst, particularly with feedstocks containing high levels of free fatty acids (FFAs), is the formation of calcium soaps utp.edu.my. These soaps are the calcium salts of fatty acids and are formed through the reaction of the basic CaO catalyst with the acidic FFAs. If tetracosanoic acid is present as a free fatty acid in the oil feedstock, it will react with the calcium oxide catalyst to form calcium tetracosanoate (B1234217).

The presence of calcium soaps, including potentially calcium tetracosanoate, in biodiesel is generally considered an impurity. These soaps can lead to issues in the purification of biodiesel, as they are not easily removed by standard water washing procedures, sometimes forming stable emulsions researchgate.net. The presence of calcium soaps can also negatively impact fuel quality and may lead to engine deposits. Therefore, methods for their removal from biodiesel are an active area of research.

Table 2: Research Findings on Biodiesel Production Using Calcium-Based Catalysts

Catalyst Source Feedstock Key Findings Reference(s)
Commercial CaO Rapeseed Oil Activation of CaO with methanol (B129727) accelerates the transesterification reaction. nih.gov
Crab and Mollusk Shells Soybean Oil Catalysts derived from fishery residues showed high efficiency, with FAME yields up to 93.7%. Leaching of calcium from the catalyst was observed. scielo.br
Waste Cockle Shells Palm Oil Nano-sized CaO derived from cockle shells demonstrated high catalytic activity, resulting in a FAME conversion of 88.87%. researchgate.netjmbfs.org

Interactions Within Biological Systems Non Clinical Focus

Modulation of Metabolic Enzymes and Pathways by Tetracosanoate (B1234217) Derivatives

The tetracosanoate component, particularly in its esterified forms like methyl tetracosanoate, can influence key metabolic pathways, including carbohydrate digestion and glycolysis.

Key enzymes in carbohydrate digestion, α-amylase and α-glucosidase, are crucial for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov The inhibition of these enzymes is a critical mechanism for controlling carbohydrate metabolism. While specific research on methyl tetracosanoate is limited, studies on other fatty acids suggest a potential inhibitory role. Fatty acids are known to inhibit carbohydrate-hydrolyzing enzymes, potentially through competitive inhibition where the fatty acid molecule binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net For instance, fatty acids such as oleic acid and linoleic acid have demonstrated notable inhibitory effects against α-glucosidase. researchgate.net This suggests that derivatives of tetracosanoic acid could exhibit similar properties, thereby modulating carbohydrate breakdown in the digestive system.

Table 1: Inhibitory Activity of Representative Fatty Acids on Carbohydrate-Digesting Enzymes This table presents data on related fatty acids to illustrate the potential inhibitory capacity of this class of molecules. Specific IC₅₀ values for methyl tetracosanoate are not widely documented.

Fatty AcidTarget EnzymeIC₅₀ Value (µg/mL)Mechanism of Action
Oleic Acidα-Glucosidase0.022 researchgate.netCompetitive Inhibition researchgate.net
Linoleic Acidα-Glucosidase0.032 researchgate.netCompetitive Inhibition researchgate.net
Palmitic Acidα-AmylaseStrong Synergistic Suppression researchgate.netNot specified

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP for cellular energy. wikipedia.org The regulation of this pathway is tightly controlled by the cell's energy status. Long-chain fatty acids, including tetracosanoic acid, can indirectly modulate glycolysis following their metabolism through β-oxidation.

The β-oxidation of tetracosanoate yields a significant amount of acetyl-CoA. High concentrations of acetyl-CoA, along with other indicators of a high-energy state like elevated ATP and citrate (B86180) (the first intermediate of the Krebs cycle, formed from acetyl-CoA), act as allosteric inhibitors for key glycolytic enzymes. creative-proteomics.comyoutube.com

Pyruvate Kinase: This enzyme catalyzes the final, irreversible step of glycolysis. It is allosterically inhibited by high levels of ATP and long-chain fatty acids. creative-proteomics.com

Phosphofructokinase-1 (PFK1): This is a primary control point in glycolysis. Its activity is inhibited by high levels of ATP and citrate. libretexts.org When cellular energy is abundant from fatty acid oxidation, the resulting citrate can exit the mitochondria and inhibit PFK1 in the cytosol, thus slowing down the glycolytic pathway. libretexts.org

Table 2: Allosteric Regulation of Glycolytic Enzymes by Fatty Acid Metabolites

Glycolytic EnzymeMetabolite(s) from Tetracosanoate OxidationRegulatory Effect
Pyruvate KinaseAcetyl-CoA, ATP, Long-chain fatty acidsInhibition creative-proteomics.com
Phosphofructokinase-1 (PFK1)Citrate, ATPInhibition libretexts.org

Interplay with Cellular Signaling Cascades (Calcium-Dependent Pathways)

The dissociation of calcium tetracosanoate releases calcium ions (Ca²⁺) and tetracosanoate, both of which are active participants in cellular signaling.

Calcium ions are critical second messengers that regulate a vast array of cellular processes. nih.gov While direct studies on this compound are scarce, research on other long-chain fatty acids provides insight into how the tetracosanoate moiety might influence calcium signaling.

For example, linoleic acid has been shown to trigger an increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov This effect is mediated through two primary mechanisms:

Release from Intracellular Stores: The fatty acid can activate signaling pathways that lead to the production of inositol (B14025) 1,4,5-triphosphate (IP₃), which in turn triggers the release of Ca²⁺ from the endoplasmic reticulum. nih.govdocumentsdelivered.com

Influx of Extracellular Calcium: The initial release from internal stores can activate store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of Ca²⁺ from the extracellular environment. nih.gov

Given these findings, it is plausible that tetracosanoate could similarly interact with cell membranes and signaling proteins to modulate intracellular calcium dynamics, thereby influencing the numerous physiological processes controlled by Ca²⁺ signals.

The calcium ion itself is a potent allosteric regulator of several key metabolic enzymes, particularly those involved in energy production. longevity.technology An increase in cytosolic and mitochondrial Ca²⁺ concentration can significantly enhance the rate of ATP production by stimulating the citric acid cycle. Calcium activates multiple enzymes in this pathway, including:

Pyruvate Dehydrogenase Phosphatase: This enzyme activates the pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle.

Isocitrate Dehydrogenase: A rate-limiting enzyme within the citric acid cycle.

α-Ketoglutarate Dehydrogenase: Another key regulatory point in the cycle.

The release of Ca²⁺ from this compound could, therefore, contribute to the pool of intracellular calcium available to upregulate cellular respiration and energy metabolism.

Table 3: Key Metabolic Enzymes Allosterically Activated by Calcium Ions

EnzymeMetabolic PathwayRole of Calcium Activation
Pyruvate Dehydrogenase PhosphataseLink between Glycolysis and Citric Acid CycleActivates the complex, increasing acetyl-CoA production.
Isocitrate DehydrogenaseCitric Acid CycleIncreases the rate of the cycle.
α-Ketoglutarate DehydrogenaseCitric Acid CycleIncreases flux through the pathway.

Both components of this compound can influence the cellular redox state through the generation of Reactive Oxygen Species (ROS). There is a well-established bidirectional relationship where calcium signaling can stimulate ROS production, and ROS can, in turn, modulate calcium signaling pathways. nih.govmdpi.com

The tetracosanoate (lignoceric acid) moiety can directly lead to ROS production. The metabolism of very long-chain fatty acids (VLCFAs) via the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is known to produce hydrogen peroxide (H₂O₂). mdpi.com Furthermore, studies have shown that treatment of cells with lignoceric acid significantly increases the activity of NADPH oxidase (NOX), a major enzyme responsible for generating ROS in cells. ncats.io

Concurrently, the calcium ion component can also stimulate ROS generation. Elevated intracellular Ca²⁺ levels, particularly within the mitochondria, can activate the electron transport chain to enhance ATP production, a process that inherently increases the generation of ROS as byproducts. mdpi.comportlandpress.com This interplay suggests that this compound could potentially impact cellular redox balance through a dual mechanism, with both the fatty acid and the calcium ion contributing to ROS production. nih.govportlandpress.com

Table 4: Summary of Mechanisms for ROS Generation

ComponentMechanismKey Enzymes/Processes Involved
Tetracosanoate Direct generation during β-oxidationVery Long-Chain Acyl-CoA Dehydrogenase (VLCAD) mdpi.com
Activation of ROS-producing enzymesNADPH Oxidase (NOX) ncats.io
Calcium Ion Stimulation of mitochondrial activityElectron Transport Chain mdpi.comportlandpress.com

Role in General Lipid Metabolism (Theoretical/Mechanistic Studies)

The role of this compound in general lipid metabolism is primarily understood through the metabolic pathways of its constituent components: calcium and tetracosanoic acid. As a salt of a very long-chain saturated fatty acid (VLCFA), its direct metabolic significance is as a source of tetracosanoic acid, with the calcium ion potentially influencing the fatty acid's absorption and bioavailability.

From a theoretical standpoint, once dissociated, tetracosanoic acid (also known as lignoceric acid) integrates into the body's lipid pools and metabolic pathways. As a C24:0 fatty acid, its metabolism is distinct from that of more common long-chain fatty acids and is characterized by specific enzymatic processes primarily occurring in the peroxisomes.

Elongation and Synthesis

Tetracosanoic acid is a product of the fatty acid elongation system located in the endoplasmic reticulum. nih.gov This system sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acid chain. The synthesis of tetracosanoic acid from shorter-chain fatty acids is a multi-step process involving a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. scispace.com The rate-limiting step in this cycle is the initial condensation reaction, which is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). nih.gov Specifically, ELOVL1 is recognized for its high activity towards saturated and monounsaturated acyl-CoAs with chain lengths of C20 to C24, playing a crucial role in the synthesis of tetracosanoic acid.

Peroxisomal β-Oxidation

Due to their long chain length, the catabolism of tetracosanoic acid and other VLCFAs occurs predominantly in the peroxisomes, as mitochondria are not equipped to handle these large molecules efficiently. nih.gov Before degradation can begin, tetracosanoic acid must be activated to its acyl-CoA derivative, tetracosanoyl-CoA. This activation is carried out by very long-chain acyl-CoA synthetases (VLC-ACS), which are present in both the peroxisomes and the endoplasmic reticulum. nih.gov

Inside the peroxisome, tetracosanoyl-CoA undergoes β-oxidation, a process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. aocs.org This peroxisomal β-oxidation pathway involves a series of enzymes distinct from their mitochondrial counterparts. The shortened fatty acid chains can then be transported to the mitochondria for complete oxidation to carbon dioxide and water, generating ATP. aocs.org

Incorporation into Complex Lipids

Metabolically, tetracosanoic acid is an important structural component of various complex lipids, particularly sphingolipids like ceramides (B1148491) and sphingomyelin, which are vital for the structure and function of cell membranes. nih.govresearchgate.net It is particularly enriched in the myelin sheath of nerve cells, highlighting its significance in the nervous system. healthmatters.io The incorporation of tetracosanoic acid into these lipids is essential for maintaining membrane integrity and fluidity. nih.gov

The table below summarizes the key enzymes involved in the metabolic pathways of tetracosanoic acid.

Metabolic PathwayEnzymeSubstrateProductCellular Location
Synthesis (Elongation) Fatty Acid Elongase 1 (ELOVL1)C22:0-CoA (Behenoyl-CoA)C24:0-CoA (Tetracosanoyl-CoA)Endoplasmic Reticulum
Activation Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)Tetracosanoic AcidTetracosanoyl-CoAPeroxisomes, Endoplasmic Reticulum
Degradation (β-Oxidation) Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)Tetracosanoyl-CoATrans-2-enoyl-CoAPeroxisomes
Degradation (β-Oxidation) D-bifunctional protein (DBP)Trans-2-enoyl-CoA3-ketoacyl-CoAPeroxisomes
Degradation (β-Oxidation) Peroxisomal 3-ketoacyl-CoA thiolase3-ketoacyl-CoAAcetyl-CoA + C22:0-CoAPeroxisomes

Applications in Materials Science and Nanotechnology

Role as Components or Intermediates in Advanced Materials Synthesis

While specific research on calcium tetracosanoate (B1234217) is limited, its role in advanced materials synthesis can be understood by examining analogous long-chain calcium carboxylates, such as calcium stearate (B1226849). These compounds function as crucial additives in the polymer industry, and their properties are derived from their molecular structure—a long, nonpolar hydrocarbon tail and an ionic carboxylate head complexed with a calcium ion.

Calcium salts of fatty acids serve multiple functions in polymer processing:

Lubricants : They reduce friction between polymer chains and between the polymer and processing machinery, which enhances melt flow and allows for lower energy consumption during extrusion and molding. vinipulchemicals.comtldvietnam.com

Heat Stabilizers : In high-temperature operations, particularly for polyvinyl chloride (PVC), they prevent thermal degradation, which preserves the mechanical properties and prevents discoloration of the final product. vinipulchemicals.comcelluloseankit.compishrochem.com

Release Agents : They form a thin film between the mold and the material, facilitating the easy removal of molded parts, which minimizes production downtime and equipment wear. celluloseankit.comgoldstab.com

Dispersants : They can aid in the dispersion of other additives and fillers within a polymer matrix. tldvietnam.comgoogle.com

These functions make calcium long-chain carboxylates indispensable for manufacturing a wide array of plastic products with improved quality and durability. vinipulchemicals.comgoldstab.com Furthermore, calcium carboxylates can act as ligands to form coordination polymers. bohrium.comresearchgate.net These materials can have diverse structures, from one-dimensional chains to complex three-dimensional frameworks, depending on the synthesis conditions and the nature of the carboxylate ligand. bohrium.comrsc.org This capability allows for the design of advanced materials with tailored structural and functional properties.

Nanomaterial Engineering with Calcium Compounds

Calcium compounds are fundamental in the engineering of novel nanomaterials, prized for their biocompatibility, low cost, and versatile properties.

Calcium carbonate (CaCO₃) nanoparticles are widely used as functional fillers in the fabrication of advanced materials, particularly polymer composites. rsc.org The incorporation of CaCO₃ nanoparticles can significantly enhance the mechanical, optical, and thermal properties of materials. rsc.orgresearchgate.net

Key applications include their use as fillers in plastics like PVC, polypropylene, and polyethylene, where they improve stiffness and impact strength. nih.gov To ensure compatibility between the hydrophilic CaCO₃ surface and a nonpolar polymer matrix, the nanoparticles are often surface-modified with agents like fatty acids. nih.gov This modification reduces the surface energy of the nanoparticles, preventing agglomeration and improving their dispersion and adhesion within the polymer. nih.gov The synthesis of CaCO₃ nanoparticles can be controlled to produce specific sizes, morphologies, and crystalline polymorphs (calcite, aragonite, and vaterite), which allows for the tailoring of material properties for specific applications. rsc.orgrsc.org

Table 1: Properties and Applications of Engineered Calcium Carbonate Nanoparticles

Property Description Impact on Material Fabrication
Size Typically ranges from 10 to 100 nm. rsc.org Smaller particles offer a higher surface-area-to-volume ratio, leading to greater reinforcement in composites.
Morphology Can be synthesized as cubic, spherical, rhombohedral, or other shapes. rsc.org Particle shape influences packing density and stress distribution within the material matrix.
Surface Modification Often coated with organic molecules like fatty acids to render the surface hydrophobic. nih.gov Improves dispersion in nonpolar polymers and enhances interfacial adhesion, leading to better mechanical properties. nih.gov
Polymorph Exists as calcite, aragonite, or vaterite, with calcite being the most stable. aalto.fi The crystalline phase affects properties like hardness and refractive index, influencing the final material's characteristics.

Calcium phosphate (B84403) (CaP) nanoparticles are highly valued in biomedicine and agriculture due to their excellent biocompatibility, biodegradability, and chemical similarity to the mineral component of bone. These properties make them ideal candidates for use as "smart materials," particularly in slow-release systems.

In agricultural applications, CaP nanoparticles can be engineered as nanofertilizers. vinipulchemicals.com Because they are only partially soluble in water, they provide a slow and gradual release of their constituent ions, calcium and phosphate, which are essential plant nutrients. vinipulchemicals.com They can also be doped with other macronutrients like nitrogen and potassium to create multinutrient, slow-release delivery systems that improve nutrient use efficiency and reduce environmental runoff. vinipulchemicals.com

In the biomedical field, CaP nanoparticles are extensively researched as non-viral vectors for delivering therapeutic agents such as drugs, genes (pDNA, siRNA), and proteins. google.com The loading and release of these therapeutic molecules can be controlled by tailoring the nanoparticles' properties, such as crystallinity, particle size, and specific surface area. google.com For instance, nanoparticles with lower crystallinity and a higher surface area tend to have higher drug-loading capacities and faster release rates. google.com This pH-sensitive dissolution makes them particularly effective for targeted drug delivery in acidic environments, such as those found in tumors or intracellular compartments.

Combining calcium-based materials with biopolymers like chitosan, collagen, or gelatin creates advanced composite nanomaterials with synergistic properties. researchgate.net These materials merge the strength and osteoconductivity of calcium ceramics with the flexibility and controlled bioresorbability of the polymer matrix. researchgate.net

For example, gelatin nanoparticles loaded with calcium have been synthesized for potential use as nanofertilizers, demonstrating controlled release of calcium. celluloseankit.com In bone tissue engineering, composites of calcium phosphate and biopolymers are used to create scaffolds that mimic the nanostructure of natural bone. researchgate.net Chitosan, a natural polysaccharide, can be blended with calcium nanoparticles (CaNPs) or calcium phosphate (CaP) to create delivery systems for genetic material like pCRISPR. rsc.orgresearchgate.net The biopolymer component can enhance the stability of the nanoparticles and modulate their interaction with biological systems. rsc.orgresearchgate.net The synthesis conditions for these composite materials can be adjusted to control particle size, shape, and distribution of the calcium component within the polymer matrix, thereby tailoring their properties for specific applications. celluloseankit.com

Heterogeneous Catalysis involving Calcium-Based Materials

Calcium-based materials, particularly calcium oxide (CaO), are attractive as heterogeneous catalysts due to their low cost, low toxicity, and high basicity. nih.govnih.gov In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies its separation from the reaction mixture and allows for reuse. nih.gov

Calcium oxide is a highly effective solid base catalyst for a variety of chemical transformations. One of its most prominent applications is in the transesterification of triglycerides to produce biodiesel. nih.gov The basic sites on the CaO surface facilitate the reaction between oils and alcohol to form fatty acid methyl esters (biodiesel). nih.gov The catalytic performance of CaO can be derived from various sources, including waste materials like animal bones or eggshells, which makes the process more sustainable. nih.govnih.gov

Beyond simple oxides, calcium is used to create more complex catalytic materials. For instance, calcium-based metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts. tldvietnam.com These materials possess a high surface area and tunable Lewis acidity conferred by the calcium ions, making them effective for reactions such as the hydrogenation of alkenes and condensation reactions. tldvietnam.com

Table 2: Examples of Calcium-Based Heterogeneous Catalysis

Catalyst Type Example Reaction Key Advantages
Calcium Oxide (CaO) Transesterification for biodiesel production Low cost, high basicity, reusability, can be sourced from waste. nih.gov
CaO on a support (e.g., Biochar) Polylactic acid (PLA) methanolysis Enhanced surface area, improved catalyst recovery and stability. goldstab.com
Calcium-based MOFs Hydrogenation of styrene High efficiency under mild conditions, tunable structure, minimal byproduct formation. tldvietnam.com

Surface Chemistry and Interfacial Phenomena of Calcium Tetracosanoate

This compound is a type of metallic soap, and its surface and interfacial properties are dictated by its amphiphilic nature. The long 24-carbon (tetracosanoate) chain is strongly hydrophobic (water-repelling), while the calcium carboxylate head group is polar. This structure allows it to function as a surfactant, concentrating at interfaces between different phases, such as oil-water or air-water.

When introduced to an oil-water interface, this compound molecules will arrange themselves with their hydrophobic tails penetrating the oil phase and their polar heads remaining in the aqueous phase. This adsorption at the interface lowers the interfacial tension between the two liquids. nih.gov In the presence of sufficient calcium ions and fatty acids, a viscoelastic network of "calcium soaps" can form at the interface. nih.gov This network can create a continuous, rough layer on the surface of oil droplets, altering the physical properties of the interface. nih.gov

The surface chemistry of this compound is also highly relevant to the modification of mineral surfaces. High-energy surfaces, such as those of calcium carbonate, readily adsorb organic molecules like fatty acids. nih.govnih.gov The carboxylic acid group of tetracosanoic acid can strongly bind to the calcite surface, likely driven by electrostatic interactions between the anionic carboxylate and the positively charged calcium sites on the mineral surface. nih.govrsc.org This results in the formation of a self-assembled layer of tetracosanoate molecules with their long hydrocarbon chains oriented away from the surface. This adsorbed layer transforms the naturally hydrophilic (water-attracting) calcite surface into a hydrophobic one. nih.govrsc.org This surface modification is critical in applications where mineral fillers are incorporated into polymer matrices, as it improves compatibility and dispersion. nih.gov However, these adsorbed fatty acid layers are dynamic and can undergo reorganization, especially when exposed to water. rsc.orgnih.gov

Environmental Occurrence and Fate Research

Detection in Wastewater and Sludge Effluents

Direct analytical detection of "calcium tetracosanoate" as a complete molecule in wastewater and sludge is not commonly reported in scientific literature. However, its presence can be inferred from the detection of its precursor, tetracosanoic acid (also known as lignoceric acid), and the ubiquitous nature of calcium in these matrices.

Long-chain fatty acids (LCFAs) are frequently found in wastewaters originating from various industrial and domestic sources, including food processing, dairy industries, and slaughterhouses. asm.org Sewage sludge, a byproduct of wastewater treatment, is particularly rich in LCFAs. Studies have identified a range of saturated LCFAs in both primary and secondary sewage sludge, with carbon chain lengths extending up to C34. researchgate.net While palmitate (C16:0) and stearate (B1226849) (C18:0) are often the most abundant, the presence of very long-chain fatty acids like tetracosanoic acid is also documented. researchgate.netyildiz.edu.tr

The formation of calcium salts of these fatty acids is a known phenomenon, especially in treatment processes involving the addition of calcium-containing compounds. For instance, the stabilization of sewage sludge with calcium hydroxide (B78521) (lime) is a common practice that leads to the transformation of free fatty acids into their corresponding calcium salts. asm.org This process occurs as the alkaline conditions facilitate the reaction between the fatty acids and calcium ions.

The analysis of LCFAs in environmental samples typically involves extraction followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net While this method identifies the fatty acid component, the associated cation (like calcium) is not typically part of the same analysis. The presence of calcium tetracosanoate (B1234217) is therefore an educated deduction based on the confirmed presence of tetracosanoic acid and the high concentration of calcium ions in wastewater and sludge.

Table 1: Detected Long-Chain Fatty Acids in Sewage Sludge

Fatty AcidChemical FormulaCommon NameDetection in Sludge
Lauric AcidC₁₂H₂₄O₂Lauric AcidDetected yildiz.edu.tr
Myristic AcidC₁₄H₂₈O₂Myristic AcidDetected yildiz.edu.tr
Palmitic AcidC₁₆H₃₂O₂Palmitic AcidDetected yildiz.edu.tr
Stearic AcidC₁₈H₃₆O₂Stearic AcidDetected yildiz.edu.tr
Oleic AcidC₁₈H₃₄O₂Oleic AcidDetected yildiz.edu.tr
Tetracosanoic Acid C₂₄H₄₈O₂ Lignoceric Acid Detected as part of C10 to C34 n-alkyl fatty acids researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Environmental Degradation Pathways (Theoretical)

The environmental degradation of this compound is primarily governed by the breakdown of the tetracosanoate anion, as calcium is a stable elemental ion. The principal theoretical pathway for the degradation of long-chain fatty acids like tetracosanoic acid is through microbial β-oxidation. frontiersin.org This process occurs under both aerobic and anaerobic conditions.

In the β-oxidation pathway, the long alkyl chain of the fatty acid is sequentially shortened by the removal of two-carbon units in the form of acetyl-CoA. frontiersin.org This process is carried out by a wide range of bacteria.

Under aerobic conditions:

Specialist filamentous bacteria such as Microthrix parvicella and Nocardioforms are known to be capable of degrading LCFAs. teamaquafix.com

The acetyl-CoA produced enters the citric acid cycle, where it is completely oxidized to carbon dioxide and water, releasing energy for the microorganisms.

Under anaerobic conditions:

The degradation of LCFAs is a syntrophic process, requiring the cooperation of different microbial groups. asm.orgfrontiersin.org

LCFA-degrading bacteria, such as those from the families Syntrophomonadaceae and Syntrophaceae, break down the fatty acids into acetate (B1210297), hydrogen, and carbon dioxide. asm.org

These products are then utilized by methanogenic archaea to produce methane. asm.orgresearchgate.net

For fatty acids with an odd number of carbon atoms, propionate (B1217596) is also formed as an intermediate in addition to acetate and methane. asm.org

The initial step in the degradation of the insoluble this compound would likely involve its dissociation into calcium and tetracosanoate ions, or the enzymatic action of extracellular lipases that can act on fatty acid salts. The rate of degradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of a suitable microbial community.

Research on Bioremediation Potential (Theoretical)

The natural degradation pathways of long-chain fatty acids form the basis for the theoretical bioremediation potential of this compound. Bioremediation strategies would focus on enriching and stimulating microbial populations capable of carrying out β-oxidation. nih.gov

Several genera of bacteria have been identified as key players in the anaerobic degradation of LCFAs and could theoretically be harnessed for bioremediation:

Syntrophomonas : Species such as Syntrophomonas sapovorans and Syntrophomonas wolfei are known to degrade saturated fatty acids with chain lengths up to 18 carbons, and it is plausible that some strains can handle longer chains. asm.org

Syntrophus : Syntrophus aciditrophicus is another bacterium involved in the syntrophic degradation of fatty acids. asm.org

Desulfomonile : Certain species within this genus have been shown to degrade long-chain fatty acids, including palmitate, coupled with sulfate (B86663) reduction. frontiersin.org This suggests a potential for bioremediation in sulfate-rich anaerobic environments.

In aerobic environments, while some filamentous bacteria can degrade LCFAs, their excessive growth can lead to operational problems in wastewater treatment plants, such as foaming and bulking. teamaquafix.com Therefore, bioremediation efforts in aerobic systems would need to carefully manage the microbial community to ensure efficient degradation without causing secondary issues.

The application of bioremediation for environments contaminated with this compound would likely involve creating conditions that favor the growth and activity of these specialized microorganisms. This could include adjusting nutrient levels, controlling redox conditions, and potentially bioaugmenting with known LCFA-degrading cultures.

Computational Chemistry and Modeling Approaches

Molecular Dynamics Simulations for Structural and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Calcium Tetracosanoate (B1234217), MD simulations can elucidate its structural conformations, dynamic behavior, and interactions with its environment.

Detailed research findings from MD simulations rely heavily on the accuracy of the underlying force field, which is a set of equations and associated constants designed to reproduce molecular geometry and interactions. uiuc.edu Force fields like CHARMM, AMBER, and PCFF+ are commonly employed for atomistic simulations. nih.govmdpi.comnih.gov The choice of a suitable water model, such as TIP3P or SPC/E, is also crucial when simulating the system in an aqueous environment. nih.goveuropa.eu

The interaction between the calcium ion and the carboxylate group is of particular importance. Refining the parameters for this interaction is critical for accurately capturing the system's behavior. nih.govaip.org Metadynamics, an enhanced sampling technique, has been used to investigate the free energy profiles of Ca²⁺–carboxylate association, providing insights into binding energies that can be compared with experimental data. nih.govnih.gov

Table 1: Typical Parameters in Molecular Dynamics Simulations for Calcium Carboxylate Systems.
ParameterDescriptionCommon Choices/Examples
Force FieldA set of functions and parameters used to calculate the potential energy of a system of atoms.CHARMM27 nih.gov, AMBER aip.org, PCFF+ mdpi.com, CGenFF nih.gov
Water ModelA simplified model to represent water molecules in the simulation.TIP3P nih.gov, SPC/E europa.eu
EnsembleA statistical ensemble representing the thermodynamic state of the system.NVT (constant Number of particles, Volume, Temperature) mdpi.com, NPT (constant Number of particles, Pressure, Temperature)
Simulation SoftwareSoftware package used to perform the MD simulations.GROMACS nih.gov, LAMMPS mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. royalsocietypublishing.org These methods provide detailed information about molecular orbitals, charge distributions, and the nature of chemical bonds within Calcium Tetracosanoate.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes. acs.orgresearchgate.net By applying DFT, researchers can optimize the molecular geometry of this compound to find its most stable configuration and calculate its electronic properties. computabio.com The choice of the exchange-correlation functional (e.g., B3PW91) and the basis set (e.g., 6-31G*) is critical for the accuracy of the results. aip.org

High-level ab-initio post-Hartree Fock methods can also be used for more accurate calculations of electronic correlation energy, which is particularly important for describing systems with complex electronic interactions. chemrxiv.org Such calculations can elucidate the nature of the ionic bond between the calcium dication (Ca²⁺) and the two carboxylate anions (R-COO⁻). They can also be used to study the electronic effects of the long tetracosanoate chain on the carboxylate head group. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic transitions. scispace.com

Table 2: Quantum Chemical Methods for Electronic Structure Analysis.
MethodDescriptionTypical Application for this compound
Density Functional Theory (DFT)A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgresearchgate.netGeometry optimization, calculation of electronic properties, prediction of vibrational frequencies.
Post-Hartree Fock (post-HF)A set of methods developed to improve upon the Hartree-Fock method by accounting for electron correlation.High-accuracy calculation of electronic energies and properties. chemrxiv.org
Basis SetA set of functions used to create the molecular orbitals.6-31G*, 6-311+G(d) nih.gov
FunctionalAn approximation to the exchange-correlation energy in DFT.B3PW91 nih.gov

Multiscale Modeling of this compound Systems

Multiscale modeling aims to bridge the gap between different levels of description, from the quantum mechanical details of atoms to the macroscopic behavior of materials. nih.govmorressier.com For a large system like this compound, a purely atomistic simulation of a bulk material over long timescales can be computationally prohibitive. wikipedia.org Multiscale modeling addresses this by combining different simulation methods, each suited for a specific length and time scale. nih.govresearchgate.net

One common approach is coarse-graining (CG), where groups of atoms are represented as single "beads" or "pseudo-atoms". wikipedia.orgjtam.pl This reduction in the number of degrees of freedom allows for simulations of much larger systems and over longer timescales than are accessible with all-atom models. wikipedia.org For this compound, a CG model might represent several methylene (B1212753) (-CH₂) groups of the fatty acid chain as a single bead, while the calcium-carboxylate head group might be represented with higher resolution. scispace.com

Table 3: Levels of a Multiscale Modeling Approach.
Modeling LevelDescriptionFocus for this compound
Quantum Mechanics (QM)Solves the electronic structure of a small number of atoms.Bonding and reactivity at the Ca²⁺-carboxylate interface.
All-Atom (AA) Molecular DynamicsModels every atom in the system as a single particle.Local chain conformations, solvent interactions, and coordination geometry.
Coarse-Grained (CG) ModelingGroups of atoms are represented by single "pseudo-atoms". wikipedia.orgLarge-scale assembly, morphology, and phase behavior of the bulk material.
Continuum ModelsTreats the material as a continuous medium.Macroscopic material properties.

Predictive Modeling of Spectroscopic Signatures

Computational models can be used to predict spectroscopic signatures, such as infrared (IR) and Raman spectra, which provide a fingerprint of the molecule's vibrational modes. computabio.comcheminfo.org These predictions are valuable for interpreting experimental spectra and for identifying the structural characteristics of this compound.

DFT calculations are often used to compute the vibrational frequencies of a molecule. researchgate.netnih.gov The calculated frequencies can then be used to generate a theoretical IR or Raman spectrum. By comparing these predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's structure.

For metal carboxylates, the stretching frequencies of the carboxylate group (COO⁻) are particularly informative. nih.gov The positions of the symmetric and antisymmetric stretching bands in the IR spectrum can indicate the coordination mode of the carboxylate group with the metal ion (e.g., monodentate, bidentate, or bridging). nih.gov911metallurgist.com Ab initio modeling has confirmed that shifts in the wavenumber of these stretching modes are directly related to changes in the C-O bond lengths and the O-C-O angle upon coordination with the metal. nih.gov

Similarly, Raman spectroscopy is sensitive to the vibrations of the hydrocarbon chain. acs.org Computational models can predict how features in the Raman spectrum, such as the ratio of the intensities of the CH₂ and CH₃ vibrational peaks, correlate with the chain length and degree of unsaturation of the fatty acid. acs.orgnih.gov For example, the intensity of the peak around 1655 cm⁻¹ is related to the number of C=C double bonds, while peaks at 1440 cm⁻¹ and 1300 cm⁻¹ are associated with the CH₂ groups in the saturated chain. oup.comoup.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of metal carboxylates often involves reactions that may not align with the principles of green chemistry. scispace.com Future research will likely focus on developing more sustainable and environmentally benign synthetic routes for calcium tetracosanoate (B1234217). This includes exploring the use of renewable starting materials, employing greener solvents or even solvent-free reaction conditions, and designing processes that minimize energy consumption and waste generation.

One promising avenue is the exploration of mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of solvents. rsc.org Additionally, research into biocatalytic routes, leveraging enzymes to facilitate the synthesis, could offer a highly specific and environmentally friendly alternative. The goal is to develop synthetic protocols that are not only efficient in terms of yield and purity but also have a minimal environmental footprint.

Key Research Objectives:

Investigation of solvent-free synthetic methods like mechanochemistry.

Exploration of biocatalytic pathways using lipases or other relevant enzymes.

Utilization of calcium sources derived from waste materials to promote a circular economy. rsc.org

Optimization of reaction conditions to maximize energy efficiency and minimize byproduct formation.

Advanced Spectroscopic Characterization Techniques for In-Situ Analysis

A thorough understanding of the formation and behavior of calcium tetracosanoate in various matrices requires sophisticated analytical techniques capable of in-situ analysis. While techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are valuable for characterizing the final product, future research will necessitate the application of advanced spectroscopic methods to monitor the dynamic processes of its formation and interaction in real-time. researchgate.netmdpi.com

Techniques such as Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can provide insights into the chemical changes occurring at interfaces. rsc.org The application of synchrotron-based X-ray techniques could offer higher resolution and sensitivity for probing the crystalline structure and phase transitions of this compound within complex systems. joenhermans.nl Combining these experimental techniques with computational modeling will be crucial for interpreting the complex spectral data and gaining a deeper molecular-level understanding.

Potential Advanced Techniques:

TechniqueInformation Gained
In-situ ATR-FTIR Real-time monitoring of the reaction kinetics and intermediate species during synthesis. rsc.org
Raman Spectroscopy Complementary vibrational information, particularly useful for symmetric vibrations and analysis in aqueous environments. researchgate.netresearchgate.netdntb.gov.ua
Synchrotron XRD High-resolution structural analysis of crystalline phases and monitoring of phase transitions. joenhermans.nl
Solid-State NMR Detailed information about the local chemical environment of calcium and carbon atoms.

Elucidation of Complex Biological Interaction Mechanisms (Non-Clinical)

While avoiding clinical applications, understanding the fundamental interactions of this compound with biological molecules and systems at a non-clinical level is a significant area for future research. This involves investigating its interactions with proteins, lipids, and other biological macromolecules to understand its behavior in biological environments. Such studies are crucial for assessing its potential biocompatibility or bio-inertness for various material applications.

Research in this area could involve studying the adsorption of proteins onto this compound surfaces, its interaction with model cell membranes, and its potential to influence enzymatic activity. These non-clinical investigations will provide a foundational understanding of its bio-interfacial properties, which is essential for the design of new materials that may come into contact with biological systems.

Integration of this compound in Novel Functional Materials

The unique properties of long-chain metal carboxylates, such as their thermal behavior and self-assembly characteristics, make them promising candidates for incorporation into novel functional materials. scispace.com Future research will likely explore the integration of this compound into polymers, composites, and coatings to impart specific functionalities.

For instance, its hydrophobic nature could be exploited in the development of water-repellent coatings. Its thermal properties might be utilized in phase-change materials for thermal energy storage. Furthermore, its lubricating properties could be beneficial in the formulation of specialized greases and lubricants. The challenge will be to control the dispersion and morphology of this compound within the host matrix to achieve the desired material properties.

Synergistic Application of Experimental and Computational Methodologies

The complexity of the structure-property relationships in metal carboxylates necessitates a combined experimental and computational approach. mdpi.com Future research will greatly benefit from the synergistic application of laboratory-based experiments and theoretical modeling to gain a deeper and more predictive understanding of this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of this compound, as well as to simulate its vibrational spectra to aid in the interpretation of experimental data. mdpi.com Molecular dynamics simulations can provide insights into its dynamic behavior, such as phase transitions and interactions with other molecules. This integrated approach will accelerate the design and development of new materials with tailored properties based on a fundamental understanding of the molecular-level behavior of this compound. mdpi.com

Q & A

Q. What are the established synthesis methods for calcium tetracosanoate, and how can purity be validated experimentally?

this compound is synthesized via saponification of methyl tetracosanoate (a standard fatty acid ester) using calcium hydroxide or chloride under controlled alkaline conditions . Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) to confirm the absence of unreacted precursors, coupled with nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Quantitative analysis of calcium content can be performed via inductively coupled plasma optical emission spectroscopy (ICP-OES) to ensure stoichiometric accuracy .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

Solubility profiles are determined using gravimetric analysis: dissolving known quantities of the compound in solvents (e.g., ethanol, chloroform, hexane) at varying temperatures and measuring saturation points via UV-Vis spectrophotometry. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC to monitor decomposition products .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • FTIR : Identifies carboxylate (COO⁻) stretching vibrations (~1540–1650 cm⁻¹) and calcium coordination bonds.
  • ¹H/¹³C NMR : Confirms alkyl chain integrity and absence of ester groups (post-saponification).
  • XRD : Provides crystallographic data to confirm the lamellar structure typical of long-chain metal carboxylates .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal decomposition kinetics of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to determine activation energy (EaE_a) via the Kissinger or Ozawa-Flynn-Wall methods. Isothermal experiments at multiple temperatures (e.g., 200–400°C) quantify decomposition rates, while evolved gas analysis (EGA) identifies volatile byproducts . Contradictions in reported EaE_a values may arise from differences in sample purity or heating rates, necessitating cross-validation with kinetic models like Friedman or Coats-Redfern .

Q. What methodologies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in XRD patterns (e.g., d-spacing variations) often stem from polymorphic forms or hydration states. Researchers should:

  • Perform controlled recrystallization in solvents with varying polarities (e.g., water vs. toluene).
  • Use synchrotron XRD for high-resolution phase identification.
  • Compare results with computational models (e.g., density functional theory) to predict stable configurations .

Q. How can computational modeling predict the self-assembly behavior of this compound in colloidal systems?

Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model micelle or vesicle formation. Key parameters include critical micelle concentration (CMC) and aggregation number, validated experimentally via dynamic light scattering (DLS) and cryo-TEM. Discrepancies between simulation and empirical data may require adjusting solvation models or lipid tail flexibility .

Q. What strategies mitigate interference from trace impurities during analytical quantification of this compound?

  • Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes non-polar contaminants.
  • Internal standards : Deuterated analogs (e.g., tetracosanoic-d47 acid) improve GC-MS accuracy by correcting matrix effects .
  • Blank subtraction : Run solvent-only controls to identify background signals.

Methodological Challenges & Solutions

Q. How should researchers address low reproducibility in this compound-based coating applications?

Variability in film homogeneity often arises from inconsistent substrate pretreatment or solvent evaporation rates. Standardize protocols by:

  • Using spin-coating at fixed RPM and humidity levels.
  • Characterizing surface morphology via atomic force microscopy (AFM) pre- and post-application.
  • Reporting solvent purity (e.g., HPLC-grade) and ambient conditions in detail .

Q. What analytical approaches differentiate this compound from structurally similar carboxylates (e.g., magnesium or zinc derivatives)?

  • EDX spectroscopy : Confirms calcium content (Kα ~3.69 keV).
  • Raman spectroscopy : Detects metal-oxygen vibrational modes unique to Ca²⁺ coordination.
  • Thermal analysis : Compare melting points (e.g., calcium salts typically degrade at higher temperatures than Mg/Zn analogs) .

Q. How can systematic reviews reconcile conflicting data on the environmental persistence of this compound?

Follow PRISMA guidelines for meta-analyses:

  • Define inclusion criteria (e.g., studies using OECD 301F biodegradation tests).
  • Assess bias via risk-of-tool frameworks (e.g., ROBINS-I).
  • Perform subgroup analyses to isolate variables like pH or microbial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.